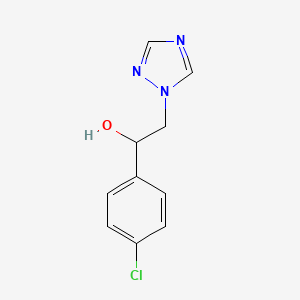![molecular formula C16H16N4O3 B2915326 4-[(4-methoxybenzyl)amino]-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid CAS No. 685109-27-7](/img/structure/B2915326.png)
4-[(4-methoxybenzyl)amino]-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-[(4-methoxybenzyl)amino]-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid” is a chemical compound with a complex structure . It belongs to the class of pyrazolo[3,4-b]pyridines, which are a group of heterocyclic compounds .
Synthesis Analysis
The synthesis of pyrazolo[3,4-b]pyridines has been achieved through various methods. One approach involves the trifluoracetic acid catalyzed condensation of a group of 5-aminopyrazoles and a group of α-oxoketene dithioacetals . Structural modifications of the products can be achieved via reductive desulfurization, hydrolysis of the ester, and Suzuki coupling of the bromo derivative with aryl boronic acids .Molecular Structure Analysis
Pyrazolo[3,4-b]pyridine is a bicyclic heterocyclic aromatic compound with three nitrogen atoms located at 1, 2, and 7 positions . It is embellished with two basic and hydrogen bond acceptor (HBA) nitrogen atoms, and one hydrogen bond donor (HBD) NH . The ring allows structural modifications at five positions namely N(1), C(3), C(4), C(5), and C(6), either during the ring formation or at the later stage of functional group modification .Chemical Reactions Analysis
The chemical reactions involving pyrazolo[3,4-b]pyridines are diverse. For instance, 1-alkyl-N-Boc-5-formylpyrazol-4-amines react with malononitrile or cyanoacetamide to form 5-amino-1H-pyrazolo[3,4-b]pyridine nitriles and amides, respectively . Cyclocondensation of the obtained derivatives with chloroacetaldehyde, bromotrifluoroacetone, or ethyl bromopyruvate leads to the formation of imidazo[1,2-a]pyrazolo[3,4-e]pyridines or pyrazolo[3′,4′,5,6]pyrido[2,3-d]pyrimidine derivatives in cyclocondensation with orthoesters, ethyl oxalyl chloride, or carbonyldiimidazole .科学的研究の応用
Synthesis and Characterization
The compound and its derivatives have been synthesized and characterized through various chemical reactions. For instance, Hassan et al. (2014) demonstrated the synthesis of 5-amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides, which were further utilized to produce pyrazolo[1,5-a]pyrimidine derivatives. These compounds were evaluated for their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, indicating their potential in medicinal chemistry applications (Hassan, Hafez, & Osman, 2014).
Yoo et al. (1990) introduced 4-methoxy-α-methylbenzyl alcohol as a new protecting group for carboxylic acids, demonstrating the versatility of the 4-methoxybenzyl moiety in synthetic chemistry (Yoo, Kim Hye, & Kyu, 1990).
Pharmacological Applications
A number of 4-aminopyrazolo[3,4-b]pyridines 5-carboxylic acid esters were synthesized and evaluated for their binding affinity at A1, A2A, and A3 adenosine receptors, showcasing the potential of this chemical scaffold in the development of receptor subtype-selective antagonists. This research highlights the compound's relevance in pharmacological applications, particularly in targeting adenosine receptors (Manetti et al., 2005).
Supramolecular Chemistry
Fang et al. (2020) reported on the cocrystallization of 4-dimethylaminopyridine with a series of carboxylic acids, including 4-methoxybenzoic acid, to form supramolecular adducts. This study illustrates the compound's utility in the formation of complex structures and its relevance to the study of supramolecular chemistry (Fang et al., 2020).
将来の方向性
The future directions for “4-[(4-methoxybenzyl)amino]-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid” and related compounds could involve further exploration of their synthesis, structural modifications, and biological activities. Given their promising biological activities, these compounds could be further explored for potential therapeutic applications .
特性
IUPAC Name |
4-[(4-methoxyphenyl)methylamino]-1-methylpyrazolo[3,4-b]pyridine-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3/c1-20-15-12(9-19-20)14(13(8-18-15)16(21)22)17-7-10-3-5-11(23-2)6-4-10/h3-6,8-9H,7H2,1-2H3,(H,17,18)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYEOQOAADDUAPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=C(C(=C2C=N1)NCC3=CC=C(C=C3)OC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-(isopropylthio)phenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)acetamide](/img/structure/B2915246.png)
![5-[(4-Methoxyphenoxy)methyl]-2-furaldehyde](/img/structure/B2915248.png)
![(Z)-2-[4-[3-[(2,6-dichlorophenyl)methyl]-2-methyl-4-oxopyridin-1-yl]phenyl]-3-(dimethylamino)prop-2-enenitrile](/img/structure/B2915250.png)
![3-(1-(furan-2-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2915251.png)
![4-Fluoro-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]benzamide](/img/structure/B2915254.png)


![N-(3-methoxyphenyl)-2-((3-oxo-2-(2-oxo-2-(phenethylamino)ethyl)-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2915257.png)
![4-(2-(4-chlorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-diethylbenzenesulfonamide](/img/structure/B2915259.png)
![(E)-3-(2-fluorophenyl)-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)acrylamide](/img/structure/B2915260.png)


![N-(4-Fluoro-1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-yl)prop-2-enamide](/img/structure/B2915265.png)
![6-Chloro-5-cyclopropyl-3-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B2915266.png)